OPB-31121 is classified as a small molecule inhibitor and specifically targets the phosphorylation of STAT3 and STAT5 without affecting upstream kinases. This selective inhibition makes it a promising candidate for cancer therapy, particularly in cases where STAT3 plays a critical role in tumor progression .
The synthesis of OPB-31121 involves multiple steps that focus on creating a compound capable of selectively inhibiting STAT3 phosphorylation. While specific synthetic routes are not detailed in the available literature, it is typical for such compounds to undergo:
Technical details regarding the exact synthetic pathway remain proprietary but are likely based on established medicinal chemistry principles aimed at optimizing bioavailability and efficacy .
OPB-31121's molecular structure is characterized by specific functional groups that facilitate its interaction with the STAT3 protein.
The compound's structure allows it to mimic phosphorylated tyrosine residues, which are crucial for the activation of STAT3, thus enabling it to effectively compete with natural ligands .
OPB-31121 primarily acts through competitive inhibition of STAT3 phosphorylation. The key reactions involved include:
The technical details surrounding these reactions involve biochemical assays that measure changes in phosphorylation status using techniques such as Western blotting and immunoprecipitation .
The mechanism of action for OPB-31121 revolves around its ability to inhibit the phosphorylation and subsequent activation of STAT3. Upon binding to the SH2 domain:
Relevant analyses include stability studies under various pH conditions and assessments of its solubility across different solvents .
OPB-31121 has significant potential applications in scientific research and therapeutic development:
The Signal Transducer and Activator of Transcription 3 (STAT3) transcription factor is constitutively activated in >70% of human cancers, driving tumorigenesis through the regulation of proliferation, apoptosis resistance, angiogenesis, immune evasion, and stemness. In normal physiology, STAT3 activation is transient and tightly regulated by tyrosine phosphatases (e.g., PTPRT), protein inhibitors of activated STATs (PIAS), and suppressors of cytokine signaling (SOCS). Oncogenic transformation occurs when STAT3 undergoes persistent phosphorylation at tyrosine residue 705 (Y705), triggered by:
Constitutively phosphorylated STAT3 (pY705) forms homodimers that translocate to the nucleus, inducing transcription of oncogenes (MYC, BCL2, SURVIVIN, VEGF) and promoting malignant phenotypes. STAT3 also localizes to mitochondria upon serine phosphorylation (S727), regulating metabolic reprogramming and oxidative phosphorylation to support tumor survival under stress [6] [8].
Table 1: STAT3-Driven Oncogenic Processes
Process | STAT3-Regulated Targets | Tumor Consequences |
---|---|---|
Proliferation | Cyclin D1, c-Myc | Uncontrolled cell division |
Apoptosis evasion | Bcl-2, Bcl-xL, Mcl-1 | Chemoresistance |
Angiogenesis | VEGF, HIF-1α | Tumor neovascularization |
Immune evasion | IL-10, PD-L1, TGF-β | Suppressed T-cell activation |
Stemness maintenance | Nanog, Oct-4, Sox2 | Tumor initiation & recurrence |
OPB-31121 is a novel low-molecular-weight compound that directly binds the Src homology 2 (SH2) domain of STAT3, disrupting its ability to engage phosphotyrosine motifs. This domain is critical for STAT3 dimerization and activation. Key characteristics include:
Table 2: STAT3 Inhibitor Binding Affinity Comparison
Compound | Binding Target | Kd (nM) | Selectivity vs. STAT1/5 |
---|---|---|---|
OPB-31121 | STAT3 SH2 domain | 10 | >100-fold |
Stattic | STAT3 SH2 domain | 5,300 | Limited |
STX-0119 | STAT3 SH2 domain | 220 | Moderate |
LLL12B | STAT3 SH2 domain | 560 | Moderate |
Molecular dynamics simulations (MDS) and docking studies elucidate the structural basis of OPB-31121’s potency:
OPB-31121 suppresses both canonical (nuclear) and non-canonical (mitochondrial) STAT3 functions:
Table 3: Functional Consequences of OPB-31121-Mediated STAT3 Inhibition
Cellular Process | Effect of OPB-31121 | Validated Assays |
---|---|---|
STAT3 phosphorylation | ↓ pY705 (IC50 0.1–1.0 µM) | Western blot, flow cytometry |
STAT3 dimerization | Disrupted dimer:monomer ratio (≥90%) | Co-IP, FRET, native PAGE |
Transcriptional activity | >80% reduction in BCL2, MYC, VEGF expression | qPCR, luciferase reporter assays |
Mitochondrial STAT3 | ↓ pS727 at ≥5 µM; reduced ATP production | Seahorse assays, subcellular fractionation |
OPB-31121 exhibits high specificity for STAT3 over other STAT isoforms and kinases:
This selectivity arises from structural divergence in SH2 domains: STAT3’s Leu637/Glu638 motif creates a deeper binding pocket than STAT1 (Glu632/Lys634) or STAT5 (Thr628/Arg639), favoring OPB-31121 docking [1] [8].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: